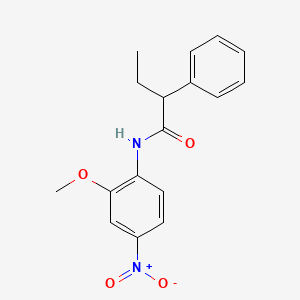
3,5-dimethyl-1-(2-methylpentanoyl)piperidine
Descripción general
Descripción
3,5-dimethyl-1-(2-methylpentanoyl)piperidine, also known as DMPVP, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a derivative of pyrrolidine and is structurally similar to other cathinones such as MDPV and α-PVP. DMPVP has been used as a recreational drug due to its stimulant effects, but it also has potential applications in scientific research.
Mecanismo De Acción
3,5-dimethyl-1-(2-methylpentanoyl)piperidine acts as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in their extracellular concentrations in the brain. This results in a stimulant effect, including increased alertness, energy, and euphoria. The exact mechanism of action of this compound is not fully understood, but it is thought to involve interactions with the dopamine and norepinephrine transporters.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including increased heart rate and blood pressure, decreased appetite, and increased body temperature. Chronic use of this compound has been associated with neurotoxicity and cardiovascular complications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,5-dimethyl-1-(2-methylpentanoyl)piperidine in lab experiments include its ability to produce consistent and reproducible effects on the central nervous system, as well as its structural similarity to other cathinones, which allows for comparisons between different compounds. The limitations include its potential for abuse and the need for careful handling due to its psychoactive properties.
Direcciones Futuras
Future research on 3,5-dimethyl-1-(2-methylpentanoyl)piperidine could focus on its potential therapeutic applications, such as its use as a treatment for attention deficit hyperactivity disorder or depression. It could also investigate the long-term effects of this compound on the brain and cardiovascular system, as well as its potential for addiction and abuse liability. Additionally, research could explore the development of new cathinone derivatives with improved safety profiles and therapeutic potential.
Aplicaciones Científicas De Investigación
3,5-dimethyl-1-(2-methylpentanoyl)piperidine has been used in scientific research as a tool to study the effects of cathinones on the central nervous system. It has been shown to have similar effects to other cathinones, including increased dopamine and norepinephrine release and inhibition of their reuptake. This compound has also been used to investigate the mechanisms underlying addiction and drug abuse.
Propiedades
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-methylpentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-5-6-12(4)13(15)14-8-10(2)7-11(3)9-14/h10-12H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNGFYCOKWTRKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N1CC(CC(C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3953723.png)

![{2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-4-bromophenoxy}acetic acid](/img/structure/B3953744.png)
![ethyl 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B3953746.png)
![N-cyclopropyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3953747.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-phenoxypropanamide](/img/structure/B3953750.png)
![7-[(5-iodo-2-furyl)methylene]-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3953775.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B3953779.png)
![5-{3,5-dichloro-2-[3-(4-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953782.png)


![1-allyl-3a,8a-dihydroxy-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one](/img/structure/B3953810.png)

